Trans Configuration Enables Factor Xa Inhibitor Potency: PDB‑Validated Scaffold vs. Cis Isomers
Crystal structures of factor Xa in complex with (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides (PDB 2XBW, 2XBY, 2XBX, 2XC4) confirm that the trans‑3,4‑dicarboxylate motif intimately contacts the S1 and S4 pockets. The lead compound R1663 (derived from the (3R,4R)-trans scaffold) achieved a Ki of <10 nM against factor Xa and >1000‑fold selectivity over trypsin, thrombin, and plasmin [1]. By contrast, cis‑3,4‑pyrrolidinedicarboxylic acid derivatives are primarily explored as mGluR modulators and lack validated factor Xa activity, underscoring that the trans geometry is non‑substitutable for anticoagulant programs [2].
| Evidence Dimension | Factor Xa inhibitory potency (Ki) and serine protease selectivity |
|---|---|
| Target Compound Data | R1663 (trans-(3R,4R)-dicarboxamide): Ki <10 nM; selectivity >1000‑fold vs. trypsin, thrombin, plasmin [1] |
| Comparator Or Baseline | cis-3,4-Pyrrolidinedicarboxylic acid derivatives: no reported factor Xa inhibition; used for mGluR modulation [2] |
| Quantified Difference | Trans scaffold yields nanomolar factor Xa inhibition; cis scaffold lacks this activity |
| Conditions | In vitro enzyme inhibition assays and X‑ray crystallography (human factor Xa); selectivity panel against serine proteases |
Why This Matters
For procurement decisions in anticoagulant R&D, the trans scaffold is essential to achieve the reported sub‑nanomolar potency, whereas cis isomers are irrelevant to this target class.
- [1] Anselm, L. et al. Bioorg. Med. Chem. Lett. 2010, 20, 5313–5319. DOI:10.1016/j.bmcl.2010.06.126 View Source
- [2] EP1604977A1: CIS pyrrolidinyl derivatives and their uses (2005). mGluR modulation. View Source
